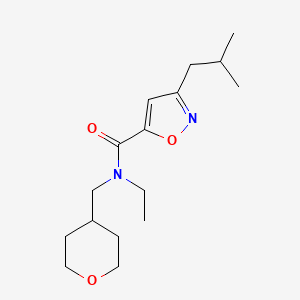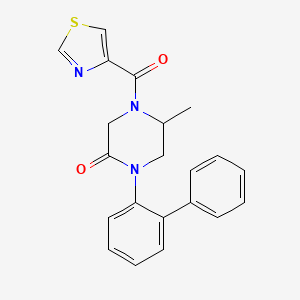![molecular formula C20H20BrN3O4 B5566308 N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5566308.png)
N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound is synthesized using appropriate synthetic routes, involving the condensation reactions typical for Schiff bases. Morpholine and benzohydrazide functionalities are central to its structure and biological activity. Compounds similar to N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide have been synthesized to study their antimicrobial activities, showcasing the importance of the morpholine ring and Schiff base formation for their biological function (Raparti et al., 2009).
Molecular Structure Analysis
These compounds often exhibit significant structural features such as Schiff base formation and the presence of the morpholine ring. For example, compounds with similar structures have been analyzed through X-ray crystallography, revealing crucial intermolecular interactions and conformations that contribute to their biological activity (Arunagiri et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of benzohydrazides, including our compound, is characterized by their ability to form stable Schiff bases, which are crucial for their biological activity. The Schiff base formation involves the condensation between an amine and an aldehyde, leading to the synthesis of compounds with potential antimicrobial and antitubercular properties (Shaikh, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the compound's biological activity and drug formulation. While specific details about N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide are not available, related compounds exhibit crystalline structures that contribute to their stability and interaction with biological targets (Attia et al., 2014).
Chemical Properties Analysis
The chemical properties such as reactivity with other compounds, stability under various conditions, and interaction with biological molecules are essential for understanding the compound's mechanism of action. The presence of the morpholine ring and the benzodioxolyl group contribute to the compound's unique chemical properties, influencing its biological activity and potential therapeutic applications (Kotan & Yüksek, 2016).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound's synthesis is a crucial area of interest, with research focusing on the development of new chemical entities that incorporate bromo-benzodioxolyl and morpholinylmethyl groups. Studies such as those by Shaikh (2013) explore the synthesis and antimicrobial activities of related benzohydrazide compounds, demonstrating the potential of these compounds in developing new antibiotics and their importance in medicinal chemistry (Shaikh, 2013).
Antioxidant and Enzyme Inhibition Activities
Research by Özil et al. (2018) on benzimidazoles containing morpholine or piperazine skeletons as glucosidase inhibitors with antioxidant activity highlights the significant biological activities of compounds structurally related to N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide. These studies indicate the potential for such compounds to act as effective inhibitors against specific enzymes, as well as their antioxidant properties, which can be leveraged in designing drugs for diseases related to oxidative stress and enzyme dysfunction (Özil, Cansu Parlak, & N. Baltaş, 2018).
Molecular Docking and Cancer Inhibition
Further, research into the crystal structure, Hirshfeld surface analysis, DFT, and molecular docking studies on benzohydrazide derivatives as potential inhibitors of prostate cancer by Arjun et al. (2020) provides insights into how structural analogs of N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide might interact with biological targets. These studies offer a foundational understanding for the development of novel anticancer agents, emphasizing the importance of structural characteristics in drug design (Arjun, Rajan, Elancheran Ramakrishnan, M. Ramanathan, A. Bhattacharjee, & S. Kabilan, 2020).
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4/c21-17-10-19-18(27-13-28-19)9-16(17)11-22-23-20(25)15-3-1-14(2-4-15)12-24-5-7-26-8-6-24/h1-4,9-11H,5-8,12-13H2,(H,23,25)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFNEDLYXRYVQW-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC4=C(C=C3Br)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC4=C(C=C3Br)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5566225.png)
![ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5566235.png)
![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5566252.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5566257.png)
![3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)azetidin-3-yl]pyridine](/img/structure/B5566260.png)
![N-isopropyl-3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5566261.png)
![3-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}phenol](/img/structure/B5566269.png)
![7-(2-furyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5566284.png)
![ethyl 3-ethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5566289.png)

![N'-[4-(diethylamino)benzylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5566303.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1-hydroxy-2-naphthohydrazide](/img/structure/B5566309.png)

